2-{2-[4-(Trifluoromethyl)phenyl]ethyl}phenol
Overview
Description
2-{2-[4-(Trifluoromethyl)phenyl]ethyl}phenol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethyl group and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(Trifluoromethyl)phenyl]ethyl}phenol typically involves the reaction of 4-(trifluoromethyl)phenyl isocyanate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions using similar synthetic routes but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and high-pressure reactors can be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(Trifluoromethyl)phenyl]ethyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as sodium hydride or halogenating agents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols .
Scientific Research Applications
2-{2-[4-(Trifluoromethyl)phenyl]ethyl}phenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{2-[4-(Trifluoromethyl)phenyl]ethyl}phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and proteins. This interaction can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the ethyl and phenol groups, resulting in different chemical properties and applications.
2-Nitro-4-(trifluoromethyl)phenol: Contains a nitro group instead of the ethyl group, leading to distinct reactivity and uses.
Uniqueness
2-{2-[4-(Trifluoromethyl)phenyl]ethyl}phenol is unique due to its combination of the trifluoromethyl group with the ethyl and phenol groups, which imparts specific chemical properties such as increased stability, lipophilicity, and reactivity. These properties make it valuable for various scientific and industrial applications .
Properties
IUPAC Name |
2-[2-[4-(trifluoromethyl)phenyl]ethyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O/c16-15(17,18)13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)19/h1-4,6-7,9-10,19H,5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBRKHNRNCXXJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=CC=C(C=C2)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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